molecular formula C15H16N2O B2792882 (S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole CAS No. 1701405-00-6

(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

Cat. No. B2792882
CAS RN: 1701405-00-6
M. Wt: 240.306
InChI Key: OMIXBHKYBIDFKX-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives has been reported in the literature. For instance, a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols has been described . Another study reported the synthesis of N-(Isoquinolin-1-yl)sulfonamides via Ag2O-Catalyzed Tandem Reaction .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole” are not available, reactions involving isoquinoline derivatives have been reported .

Scientific Research Applications

Melanogenesis Inhibition

This compound has been studied for its potential to inhibit melanin production, which is a key factor in skin pigmentation. Research indicates that it can modulate the PKA/CREB and MAPK signaling pathways, leading to a decrease in melanin synthesis . This application is particularly relevant in the development of skin-whitening cosmetics and treatments for hyperpigmentation disorders.

Tyrosinase Activity Modulation

Tyrosinase is an enzyme critical in the melanin production process. The compound has been shown to inhibit tyrosinase activity in B16F10 cells and zebrafish embryos . This suggests its utility in research focused on understanding and controlling enzymatic pathways related to pigmentation.

Anti-Hyperpigmentation Agent

The compound has been identified through zebrafish larva screening as a potential agent to inhibit abnormal hyperpigmentation . It could be used in the study of hyperpigmentation disorders and the development of therapeutic agents to treat such conditions.

Biological Toxicity Studies

Studies have confirmed that the compound is non-toxic in reconstituted human tissues such as the epidermis and cornea . This makes it a candidate for safety studies in the context of cosmetic and pharmaceutical applications.

Fluorinated Isoquinoline Derivative Research

While not directly related to the compound , fluorinated isoquinolines, which share a structural motif with our compound, are of interest due to their biological activities and light-emitting properties . This compound could serve as a model for synthesizing and studying fluorinated derivatives.

Safety and Hazards

Safety data sheets for isoquinoline derivatives provide information on hazards, handling, storage, and emergency procedures .

properties

IUPAC Name

(4S)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIXBHKYBIDFKX-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

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